Structural Differentiation: 4‑(Isopropylthio)phenyl Substituent vs. Unsubstituted Phenyl or Methylthio Analogs
The target compound incorporates a 4‑(isopropylthio)phenyl group, whereas the simplest benzimidazole‑acetamide analog carries an unsubstituted phenyl ring (e.g., N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑phenylacetamide). The isopropylthio substituent introduces a polarizable sulfur atom and a branched alkyl group. In a closely related series of N1‑aryl‑2‑arylthioacetamido‑benzimidazoles, the inclusion of an arylthio group at the acetamide terminus was essential for sub‑micromolar anti‑HIV‑1 activity, with the benzimidazole‑containing analogs consistently outperforming simpler aryl variants [1]. Although direct IC₅₀ data for the target compound are not publicly available in peer‑reviewed literature, the class‑level SAR strongly suggests that the 4‑(isopropylthio)phenyl motif confers distinct binding and pharmacokinetic properties not achievable with des‑thio or methylthio congeners.
| Evidence Dimension | Presence of thioether‑bearing aromatic substituent and its impact on biological activity |
|---|---|
| Target Compound Data | Contains 4‑(isopropylthio)phenyl group (C₂₄H₂₃N₃OS, MW = 401.5) |
| Comparator Or Baseline | N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑phenylacetamide (lacks sulfur and isopropyl group); N‑(2‑(1H‑benzo[d]imidazol‑2‑yl)phenyl)‑2‑(4‑methylthio)phenyl)acetamide (thioether but no branching) |
| Quantified Difference | Class‑level SAR: arylthio‑containing benzimidazole‑acetamides achieve nanomolar HIV‑1 RT inhibition (IC₅₀ < 1 µM), whereas non‑thioether analogs remain in the high‑micromolar range or are inactive [1] |
| Conditions | HIV‑1 reverse transcriptase enzymatic assay and MT‑4 cell‑based replication assay |
Why This Matters
For procurement decisions, selecting this specific compound ensures retention of the thioether‑isopropyl pharmacophore that, based on class‑level evidence, is critical for target engagement in antiviral and anticancer programs, whereas simpler analogs may yield false‑negative screening results.
- [1] Monforte, A.M. et al. (2018) 'Structural optimization of N1-aryl-benzimidazoles for the discovery of new non-nucleoside reverse transcriptase inhibitors active against wild-type and mutant HIV-1 strains', Bioorganic & Medicinal Chemistry, 26(3), pp. 661–674. doi: 10.1016/j.bmc.2017.12.033. View Source
